

Pterin-6-carboxylic acid chemical properties and structure

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Compound of Interest

Compound Name: Pterin-6-carboxylic acid

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Pterin-6-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pterin-6-carboxylic acid, a pteridine derivative, is a compound of significant interest in various scientific fields. It is recognized as a key intermediate in metabolic pathways and a photodegradation product of folic acid.[1] This guide provides an in-depth overview of its chemical properties, structure, experimental protocols, and its role in biological processes.

Core Chemical Properties and Structure

Pterin-6-carboxylic acid is characterized by a pteridine core substituted with a carboxylic acid group at the 6-position.[2] Its chemical identity is well-established through various analytical techniques.

Structure:

- IUPAC Name: 2-amino-4-oxo-3H-pteridine-6-carboxylic acid[3]
- Molecular Formula: C₇H₅N₅O₃[4]
- SMILES: C1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)O[3]

- InChI Key: QABAUCFGPWONOG-UHFFFAOYSA-N[4]

Quantitative Chemical Data:

Property	Value	Source
Molecular Weight	207.15 g/mol	[1][2]
Melting Point	360 °C	[3]
Density	2.16 g/cm ³	[2]
Boiling Point	608.7 °C	[2]
Water Solubility (logS)	-0.91 (in mol/l)	[5]
Octanol/Water Partition Coefficient (logP)	-1.488	[5]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **pterin-6-carboxylic acid** are crucial for its application in research.

1. Synthesis via Oxidation of Neopterin/Biopterin

A common laboratory-scale synthesis involves the oxidation of neopterin or biopterin using potassium permanganate (KMnO₄).[2][6]

- Reagents:
 - Neopterin or Biopterin: 12.2 g[6]
 - Sodium Hydroxide (NaOH): 13.2 g[6]
 - Potassium Permanganate (KMnO₄): 36 g[6]
 - Deionized Water
 - Ethanol

- Hydrochloric Acid (HCl)
- Procedure:
 - Solution 1 Preparation: Dissolve 36 g of KMnO_4 in 600 mL of water and cool the solution to approximately 10°C .[\[6\]](#)
 - Solution 2 Preparation: Dissolve 12.2 g of neopterin or biopterin in 300 mL of water with the addition of 13.2 g of NaOH. Cool this solution to about 10°C .[\[6\]](#)
 - Reaction: Slowly add Solution 1 to Solution 2 with moderate mixing, ensuring the temperature does not exceed 25°C . The mixture will change color from green to brown as manganese dioxide (MnO_2) precipitates.[\[6\]](#)
 - Continue mixing for 60 minutes, maintaining a temperature below 30°C .[\[6\]](#)
 - Quenching: Add 20 mL of ethanol to quench any excess oxidant.[\[6\]](#)
 - Isolation: Allow the MnO_2 to settle, then remove it by filtration.[\[6\]](#)

2. Purification by pH-Controlled Crystallization

The crude product from the synthesis is purified to yield yellow crystals of **pterin-6-carboxylic acid**.

- Procedure:
 - Acidification: Slowly add diluted HCl to the filtrate from the synthesis step with stirring until a pH of 1.8 is reached. This will induce the precipitation of **pterin-6-carboxylic acid**.[\[2\]](#)[\[6\]](#)
 - Crystallization: Allow the mixture to stand to ensure complete precipitation.[\[6\]](#)
 - Filtration: Collect the precipitated product using a Büchner funnel.[\[7\]](#)
 - Washing: Wash the filter cake with cold deionized water to remove residual salts and impurities.[\[6\]](#)[\[7\]](#)
 - Drying: Dry the purified product in a vacuum desiccator over NaOH.[\[6\]](#)

3. Analytical Validation

The purity and identity of the synthesized **pterin-6-carboxylic acid** are confirmed using the following methods:

- High-Performance Liquid Chromatography (HPLC): Purity is assessed using reversed-phase HPLC with a C18 column. A typical mobile phase is 50 mM ammonium phosphate buffer at pH 3.0.[2]
- UV-Vis Spectroscopy: The compound exhibits characteristic absorbance maxima at 263 nm and 365 nm in 0.1N NaOH.[2][8]
- Mass Spectrometry: The identity is confirmed by mass spectrometry, with an expected $[M+H]^+$ peak at m/z 208.07.[2]

Biological Roles and Pathways

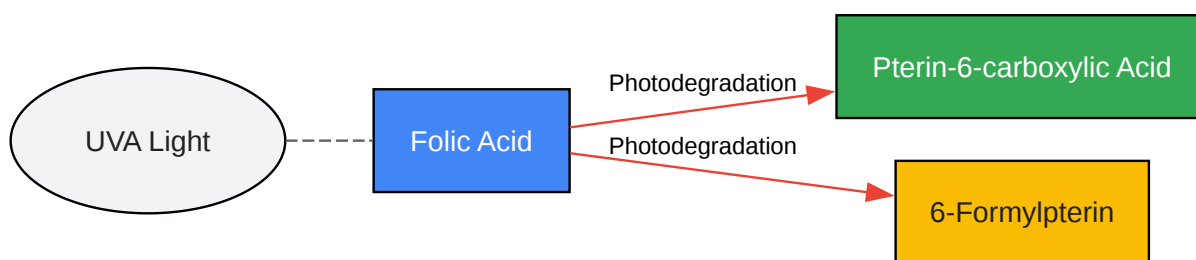
Pterin-6-carboxylic acid is involved in several key biological processes, primarily related to folate metabolism.

Folate Metabolism:

It serves as a precursor in the biosynthesis of folic acid, which is essential for one-carbon transfer reactions in the synthesis of nucleotides and amino acids.[7][9][10] The compound interacts with enzymes like dihydrofolate reductase, a key enzyme in folate metabolism.[7]

Photodegradation of Folic Acid:

Pterin-6-carboxylic acid is a known photodegradation product of folic acid upon exposure to UVA radiation, alongside 6-formylpterin.[2] This process is significant in the context of skin photosensitivity and the generation of reactive oxygen species.[11]

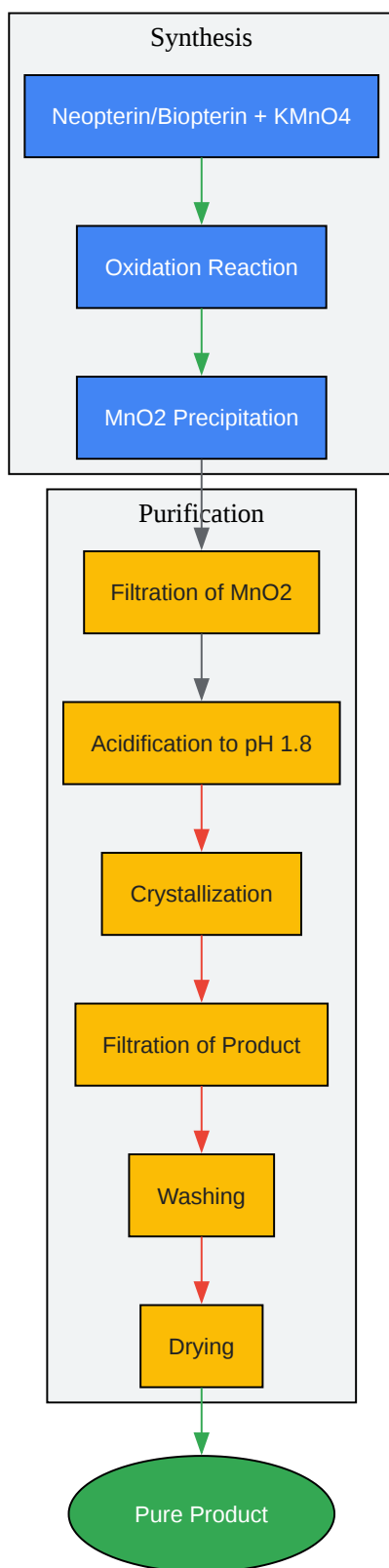


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Folic Acid Photodegradation Pathway

Synthesis and Purification Workflow:

The following diagram illustrates the workflow for the synthesis and purification of **pterin-6-carboxylic acid**.



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Synthesis and Purification Workflow

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